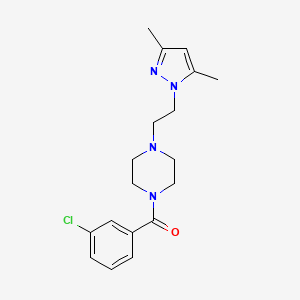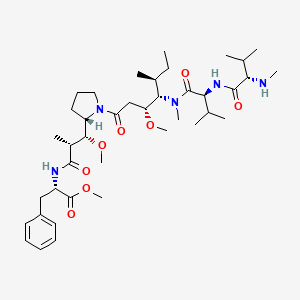
(4-((3,4-Dimethylphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(morpholino)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4-((3,4-Dimethylphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(morpholino)methanone is a useful research compound. Its molecular formula is C22H24N4O2 and its molecular weight is 376.46. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Organic Synthesis and Characterization
Materials Science and Photophysics
In materials science, the photophysical and electroluminescent properties of phosphorescent Ir(III) complexes based on aryl(naphthyridin-3-yl)methanone ligands have been characterized for potential applications in organic light-emitting diodes (OLEDs), showcasing the utility of naphthyridinyl derivatives in electronic and photonic devices (H. Kang et al., 2011).
Medicinal Chemistry and Disease Research
In medicinal chemistry, derivatives have been synthesized for imaging LRRK2 enzyme in Parkinson's disease, demonstrating the relevance of such compounds in developing diagnostic tools for neurodegenerative diseases. The synthesis of specific radiolabeled compounds suggests their application in positron emission tomography (PET) imaging, which could provide insights into the biological mechanisms underlying Parkinson's disease and potentially guide therapy (Min Wang et al., 2017).
Antitumor Activities
The synthesis and antitumor activity of 3-amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone derivatives have been explored, indicating these compounds' potential in inhibiting the proliferation of various cancer cell lines. This research highlights the therapeutic potential of morpholino derivatives in oncology, with specific derivatives showing significant antitumor activity (Zhi-hua Tang & W. Fu, 2018).
properties
IUPAC Name |
[4-(3,4-dimethylanilino)-7-methyl-1,8-naphthyridin-3-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2/c1-14-4-6-17(12-15(14)2)25-20-18-7-5-16(3)24-21(18)23-13-19(20)22(27)26-8-10-28-11-9-26/h4-7,12-13H,8-11H2,1-3H3,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUADUYCOOWKLOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=C3C=CC(=NC3=NC=C2C(=O)N4CCOCC4)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(1,2-Dimethylindol-3-yl)-2-[4-(4-nitrophenyl)piperazin-1-yl]ethane-1,2-dione](/img/structure/B2451856.png)

![(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone](/img/structure/B2451858.png)
![1-(3-Acetylphenyl)-3-[(4-methyl-3-nitrobenzoyl)amino]thiourea](/img/no-structure.png)
![4-[2-(2,4-Dimethoxyphenyl)ethyl]piperidine;hydrochloride](/img/structure/B2451862.png)


![2-chloro-N-[(2E)-1-(chloroacetyl)pyridin-2(1H)-ylidene]acetamide](/img/structure/B2451865.png)


![Benzyl 3-[(2-chloropropanoylamino)methyl]benzoate](/img/structure/B2451869.png)
![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)tetrahydrofuran-3-carboxamide](/img/structure/B2451874.png)

